Atosiban (Standard)

Tocolysis Preterm labor Maternal safety

Atosiban (CAS 90779-69-4, ATC G02CX01) is a synthetic nonapeptide, specifically a desamino-oxytocin analogue, that functions as a competitive mixed oxytocin receptor (OTR)–vasopressin V1a receptor (V1aR) antagonist. Developed by Ferring Pharmaceuticals and first reported in 1985, it remains the only oxytocin receptor antagonist approved as a registered tocolytic agent, indicated for delaying imminent preterm birth in pregnant adult women at 24–33 completed weeks of gestation.

Molecular Formula C43H67N11O12S2
Molecular Weight 994.2 g/mol
Cat. No. B8057868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtosiban (Standard)
Molecular FormulaC43H67N11O12S2
Molecular Weight994.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O
InChIInChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36?/m0/s1
InChIKeyVWXRQYYUEIYXCZ-AVTFEHRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Atosiban (Standard) Compound Procurement and Research Profile: A Mixed Oxytocin–Vasopressin V1a Receptor Antagonist Tocolytic Agent


Atosiban (CAS 90779-69-4, ATC G02CX01) is a synthetic nonapeptide, specifically a desamino-oxytocin analogue, that functions as a competitive mixed oxytocin receptor (OTR)–vasopressin V1a receptor (V1aR) antagonist [1]. Developed by Ferring Pharmaceuticals and first reported in 1985, it remains the only oxytocin receptor antagonist approved as a registered tocolytic agent, indicated for delaying imminent preterm birth in pregnant adult women at 24–33 completed weeks of gestation [2]. Its primary clinical utility lies in acute tocolysis, with dosing via intravenous bolus (6.75 mg) followed by stepped infusion (300 µg/min for 3 h, then 100 µg/min for up to 48 h) . Unlike other tocolytic drug classes, atosiban has a defined regulatory approval pathway in the European Union and over 67 countries, though it is not FDA-approved in the United States [2].

Why Atosiban Cannot Be Interchanged with Other Tocolytic Drug Classes or Selective Oxytocin Antagonists: Pharmacological and Regulatory Differentiation


Tocolytic agents span six distinct pharmacological classes—beta-adrenergic agonists, calcium channel blockers, prostaglandin synthase inhibitors, magnesium sulfate, nitric oxide donors, and oxytocin receptor antagonists—each with fundamentally different molecular targets, adverse event profiles, and regulatory statuses [1]. Within the oxytocin antagonist subclass, atosiban possesses a dual OTR/V1aR binding profile (Ki V1aR = 3.5–4.7 nM; Ki OTR = 81–397 nM) that distinguishes it from highly selective OTR antagonists such as barusiban (~300-fold OTR vs. V1aR selectivity) and retosiban, which exhibit divergent downstream signaling pharmacology [2]. Furthermore, atosiban is the only tocolytic agent with a registered indication for preterm birth in the EU, while nifedipine—the most widely used comparator—is employed off-label for this purpose [3]. These pharmacological and regulatory distinctions preclude indiscriminate substitution among tocolytics or among oxytocin receptor antagonists in both clinical and research settings.

Atosiban (Standard) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Scientific Selection Decisions


Atosiban Versus Beta-Adrenergic Agonists: 10-Fold Lower Maternal Cardiovascular Adverse Event Rate with Equivalent Tocolysis

In the largest tocolytic head-to-head study conducted to date (three multinational, multicentre, double-blind RCTs; n = 733), atosiban demonstrated tocolytic effectiveness equivalent to beta-adrenergic agonists (ritodrine, salbutamol, or terbutaline) while producing a dramatically lower incidence of maternal cardiovascular adverse events. At 48 hours, 88.1% of atosiban-treated women versus 88.9% of beta-agonist-treated women remained undelivered (P = 0.99), and at 7 days the figures were 79.7% versus 77.6% (P = 0.28) [1]. Crucially, maternal cardiovascular adverse events occurred in 8.3% of atosiban patients versus 81.2% of beta-agonist patients (P < 0.001), representing an approximately 10-fold reduction, and treatment discontinuation due to side effects was 1.1% versus 15.4% (P = 0.0001) [1]. A separate randomized Taiwanese study confirmed 0% tachycardia with atosiban versus 18.18% with ritodrine [2].

Tocolysis Preterm labor Maternal safety Cardiovascular adverse events Beta-agonist comparator

Atosiban Versus Nifedipine: Contrasting Pregnancy Prolongation Duration and Divergent Neonatal Mortality Signals in IPDMA

An individual participant data meta-analysis (IPDMA) of four studies (N = 791 women) comparing atosiban and nifedipine revealed a complex efficacy-safety differentiation. Nifedipine prolonged pregnancy significantly longer than atosiban (median 18 days versus 10 days to delivery; HR 0.83, 96% CI 0.69–0.99), and NICU admission was less frequent with nifedipine (46% vs. 59%; OR 0.32, 95% CI 0.14–0.75) [1]. However, perinatal death occurred in 3.6% (14/392) of nifedipine-exposed neonates versus 1.8% (7/380) of atosiban-exposed neonates (OR 2.0, 95% CI 0.80–5.1), a non-significant but clinically notable two-fold difference [1]. The composite adverse neonatal outcome was 16% (nifedipine) versus 19% (atosiban) (OR 0.76, 95% CI 0.47–1.23). In the APOSTEL III RCT (N = 510), the composite adverse perinatal outcome was similar: 14% nifedipine versus 15% atosiban [2]. A network meta-analysis confirmed lower maternal adverse events with atosiban versus nifedipine (RR 0.48, 95% CI 0.3–0.78) [3].

Tocolysis Nifedipine comparator Pregnancy prolongation Neonatal mortality Perinatal outcome IPDMA

Atosiban Versus Barusiban: Comparative Receptor Selectivity, In Vitro Potency, and In Vivo Duration of Action

Barusiban, a second-generation selective oxytocin receptor antagonist, demonstrates pharmacological differentiation from atosiban across three key dimensions. For receptor selectivity: barusiban exhibits approximately 300-fold selectivity for the human OTR over V1aR, whereas atosiban binds both receptors with high affinity (OTR Ki ≈ 81–397 nM; V1aR Ki ≈ 3.5–4.7 nM) [1]. In isolated human myometrial tissue, barusiban is approximately 100-fold more potent: median pA2 values against oxytocin-induced contractions were 9.76 (preterm) and 9.89 (term) for barusiban, versus 7.86 and 7.81 for atosiban, respectively [2]. In a pregnant cynomolgus monkey model of preterm labor, barusiban was three- to four-fold more potent than atosiban in inhibiting intrauterine pressure, and its duration of action was >13–15 hours versus 1–3 hours for atosiban, with both achieving 96–98% inhibition of uterine contractions [3].

Oxytocin receptor antagonist Barusiban comparator Receptor selectivity pA2 potency Duration of action Cynomolgus monkey model

Atosiban Versus Retosiban: Divergent Functional Signaling at the Oxytocin Receptor in Human Myometrial Smooth Muscle

Retosiban (GSK221149A), a small-molecule oxytocin receptor antagonist, exhibits pharmacologically distinct functional properties compared with the peptide-based atosiban in human myometrial tissue. Atosiban—but not retosiban—inhibits forskolin- and calcitonin-stimulated cAMP production in human myometrial smooth muscle, indicating functional coupling to Gαi pathways [1]. Furthermore, atosiban at micromolar concentrations displays partial agonist activity, stimulating extracellular regulated kinase (ERK)1/2 phosphorylation and cyclo-oxygenase-2 activity, leading to prostaglandin E2 and F2α production; retosiban and its analogue epelsiban do not exhibit these activities [1]. Retosiban also inhibits basal IP3 production in the absence of oxytocin, whereas atosiban does not, suggesting inverse agonist properties unique to retosiban [1]. Both compounds act as competitive OTR antagonists with comparable binding kinetics for IP3 inhibition, but their downstream signaling profiles diverge significantly [1].

Oxytocin receptor antagonist Retosiban comparator Functional selectivity cAMP signaling Prostaglandin production Biased signaling

Atosiban Versus Indomethacin: Reduced Neonatal Mortality in Network Meta-Analysis of Tocolytic Agents

A systematic review with network meta-analysis of 11 studies assessing atosiban efficacy and safety in threatened preterm delivery found that atosiban was associated with significantly lower neonatal mortality compared with the prostaglandin synthase inhibitor indomethacin (RR 0.21; 95% CI 0.05–0.92) [1]. While atosiban did not show statistically significant differences in delaying delivery versus other tocolytics (moderate certainty), it demonstrated advantages in the neonatal mortality endpoint versus indomethacin (low certainty) and in total maternal adverse events versus fenoterol (RR 0.16; 95% CI 0.08–0.31), nifedipine (RR 0.48; 95% CI 0.3–0.78), and terbutaline (RR 0.44; 95% CI 0.28–0.71) (moderate certainty) [1]. The Cox proportional hazards network meta-analysis by Haas et al. (2012) further placed the oxytocin receptor antagonist class (atosiban) with an OR of 2.02 (95% CI 1.10–3.80) for delaying delivery by 48 hours versus placebo, ranking below prostaglandin inhibitors (OR 5.39) and calcium channel blockers (OR 2.71), but with the lowest risk of treatment-discontinuing maternal side effects among active comparators [2].

Tocolysis Indomethacin comparator Neonatal mortality Network meta-analysis Prostaglandin synthase inhibitor

Atosiban Dual OTR/V1aR Binding Affinity Profile: Quantitative Receptor Pharmacology Supporting Mixed Antagonism

Atosiban's mixed oxytocin–vasopressin receptor antagonist pharmacology is quantitatively defined by its binding affinities. Radioligand displacement studies using recombinant human receptors report atosiban Ki values of 81 nM at the oxytocin receptor and 3.5 nM at the vasopressin V1a receptor, indicating approximately 23-fold higher affinity for V1aR over OTR [1]. A separate study using isolated myometrial receptor preparations from preterm and term pregnant women reported Ki values of 397 nM (OTR) and 4.7 nM (V1aR), yielding an ~85-fold V1aR preference [2]. In functional assays using isolated human myometrial strips, atosiban exhibits pA2 values of 10.6 against oxytocin-induced contractions and 8.8 against vasopressin-induced contractions, confirming functional antagonism at both receptor subtypes [3]. By contrast, selective oxytocin antagonists such as FE 200 440 (barusiban class) show ~300-fold OTR selectivity and no measurable vasopressin antagonism in five of six myometrial experiments [3].

Receptor binding affinity Ki determination Oxytocin receptor Vasopressin V1a receptor Mixed antagonist pharmacology

Atosiban (Standard) Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Clinical Tocolytic Therapy in Settings Requiring On-Label Regulatory Compliance and Minimal Maternal Cardiovascular Risk

Atosiban is the only tocolytic agent with a registered, on-label indication for delaying imminent preterm birth in the EU and EMA-aligned jurisdictions (ATC G02CX01), making it the default selection for institutions that require labeled use for medico-legal or formulary governance reasons [1]. Its maternal cardiovascular adverse event rate of 8.3%—versus 81.2% for beta-agonists—supports preferential use in patients with cardiac comorbidities, multiple gestation, or hemodynamic instability, where beta-agonist-induced tachycardia and pulmonary edema pose unacceptable risk [2]. Nifedipine, though widely used, remains off-label for tocolysis in most jurisdictions, a distinction with direct procurement and liability implications [3].

Preclinical Research Requiring Dual Oxytocin–Vasopressin V1a Receptor Antagonism in Isolated Tissue or In Vivo Models

Atosiban is the only standard-reference oxytocin receptor antagonist that also delivers pharmacologically significant V1aR blockade (Ki V1aR = 3.5–4.7 nM vs. Ki OTR = 81–397 nM), making it the appropriate tool compound for experiments designed to dissect the relative contributions of oxytocinergic and vasopressinergic signaling to uterine contractility, vascular tone, or central nervous system functions [1]. Selective OTR antagonists (barusiban, retosiban, epelsiban) cannot recapitulate this dual pharmacology [2]. Researchers using atosiban should note that at micromolar concentrations it exhibits partial agonist activity at Gαi-coupled pathways, including ERK1/2 phosphorylation and prostaglandin production, which may confound interpretation in studies requiring pure antagonism [3].

Comparative Efficacy Studies Benchmarking Novel Tocolytic Candidates Against the Clinically Established Oxytocin Antagonist Standard

Atosiban serves as the clinical-standard reference arm for Phase II/III trials of next-generation oxytocin receptor antagonists (e.g., retosiban ZINN study, NCT02292771) because it is the only oxytocin antagonist with established clinical tocolytic efficacy data across multiple RCTs [1]. The APOSTEL 8 placebo-controlled trial (2025) provides the most recent benchmark: the composite adverse neonatal outcome occurred in 8% of atosiban-exposed infants versus 9% of placebo (RR 0.90, 95% CI 0.58–1.40), establishing the contemporary efficacy ceiling and informing statistical power calculations for superiority trial designs [2]. Its network meta-analysis position—48-hour delivery delay OR 2.02 (95% CI 1.10–3.80) versus placebo—further anchors the expected effect size for the oxytocin antagonist class [3].

Pharmaceutical Development and Generic Manufacturing of Complex Cyclic Disulfide Peptides

Atosiban's structure—a cyclic 1,6-disulfide nonapeptide incorporating three non-natural amino acids (D-Tyr(Et), Mpa, and Orn)—presents specific synthesis and quality-control challenges that differentiate it from linear peptide therapeutics [1]. Large-scale solid-phase peptide synthesis requires optimization of on-resin disulfide bond closure to minimize trisulfide impurities and achieve pharmacopoeial purity standards [2]. The base peptide (atoriban acetate) is off-patent and available from multiple generic manufacturers; however, novel oil-based injectable compositions and subcutaneous delivery formulations remain under active patent protection (e.g., Ferring B.V. WO2026/033371, with subcutaneous formulation protection extending to approximately 2032) [3]. Procurement specifications should include impurity profiling for trisulfide atosiban and deamidated variants, with HPLC purity ≥98% as the industry standard for research-grade material [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atosiban (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.